1-(4-Decylphenyl)-2,2,2-trifluoroethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-decylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNWUVBDBVUZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143274 | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100444-41-5 | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Decyl-alpha,alpha,alpha-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100444-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 4 Decylphenyl 2,2,2 Trifluoroethanone and Analogous Structures
Synthesis of the 4-Decylphenyl Substructure
The 4-decylphenyl portion of the target molecule provides a long alkyl chain attached to the aromatic ring. The synthesis of this substructure involves the formation of a carbon-carbon bond between the phenyl ring and the decyl group.
The introduction of a long alkyl chain, such as a decyl group, onto an aromatic ring can be achieved through several methods, with Friedel-Crafts alkylation being a primary example. lumenlearning.com This reaction, similar to its acylation counterpart, involves an electrophilic aromatic substitution where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst. mt.comyoutube.com
However, Friedel-Crafts alkylation is known to have limitations. One significant issue is the potential for carbocation rearrangements, which can lead to the formation of branched alkyl chains instead of the desired straight-chain product. lumenlearning.comyoutube.com Another drawback is the possibility of polyalkylation, where the initial alkylated product, being more reactive than the starting material, undergoes further alkylation. libretexts.orglibretexts.org
To circumvent these issues, an alternative strategy involves performing a Friedel-Crafts acylation with a long-chain acyl halide (e.g., decanoyl chloride) to introduce a ketone. This ketone can then be reduced to the corresponding alkane (the decyl group) using methods like the Clemmensen or Wolff-Kishner reduction. This two-step process avoids the problems of carbocation rearrangement and polyalkylation associated with direct alkylation. wikipedia.org
| Method | Reagents | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Decyl halide, Lewis acid (e.g., AlCl₃) | Direct, one-step process. mt.com | Prone to carbocation rearrangements and polyalkylation. lumenlearning.comyoutube.com |
| Friedel-Crafts Acylation followed by Reduction | Decanoyl chloride, Lewis acid; then reduction (e.g., Clemmensen or Wolff-Kishner) | Avoids rearrangements and polyalkylation. wikipedia.org | Two-step process. |
Modern synthetic chemistry offers a range of powerful cross-coupling reactions for the formation of aryl-alkyl bonds. These methods often provide greater control and functional group tolerance compared to traditional methods. Prominent examples include the Suzuki-Miyaura, Negishi, and Kumada couplings. nih.govresearchgate.net
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org To form a 4-decylphenyl substructure, this could involve coupling a decylboronic acid with a 4-halophenyl derivative or vice versa. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgjk-sci.com
The Sonogashira coupling , another palladium-catalyzed reaction, is primarily used for forming C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes. libretexts.orgwikipedia.org While not directly applicable for forming a decyl-phenyl bond, it is a significant method for creating other types of carbon-carbon bonds in complex syntheses. gelest.comnih.gov
Recent advancements in cross-coupling chemistry have also explored the use of redox-active esters as surrogates for alkyl halides, further expanding the scope of these reactions. nih.govnih.gov These methods provide powerful tools for the precise construction of the 4-decylphenyl substructure required for the synthesis of 1-(4-decylphenyl)-2,2,2-trifluoroethanone.
| Coupling Reaction | Key Reactants | Catalyst System |
| Suzuki-Miyaura | Organoboron compound (e.g., decylboronic acid) and organohalide (e.g., 4-bromophenyl derivative) | Palladium catalyst and a base. libretexts.orgwikipedia.org |
| Negishi | Organozinc compound and organohalide | Palladium or Nickel catalyst. nih.gov |
| Kumada | Grignard reagent and organohalide | Palladium or Nickel catalyst. nih.gov |
Development of Convergent and Divergent Synthetic Pathways for this compound
The synthesis of this compound and related aryl trifluoromethyl ketones (TFMKs) is approached through various strategic pathways. These can be broadly categorized as convergent or divergent, allowing for either the targeted synthesis of a single compound or the efficient production of a library of analogs from a common intermediate.
Convergent Synthesis: This approach involves the independent synthesis of two or more complex fragments that are later joined to form the final product. For this compound, a common convergent strategy is the Friedel-Crafts acylation of decylbenzene. In this electrophilic aromatic substitution reaction, the 4-decylphenyl group is acylated using a trifluoroacetylating agent. A prevalent reagent for this transformation is trifluoroacetic anhydride (B1165640) (TFAA), often in the presence of a catalyst. researchgate.netwikipedia.org This method directly couples the decylbenzene moiety with the trifluoroacetyl group in a single, high-yielding step.
Another significant convergent method is the palladium-catalyzed cross-coupling reaction . This strategy typically involves coupling an aryl organometallic reagent with a trifluoroacetyl source. For instance, a 4-decylphenylboronic acid could be reacted with a trifluoroacetate ester in the presence of a palladium catalyst. oup.comoup.comresearchgate.net The catalytic cycle for this type of reaction is proposed to involve oxidative addition, transmetallation, and reductive elimination steps. oup.comresearchgate.net These cross-coupling methods offer mild reaction conditions and tolerate a wide range of functional groups, making them highly versatile for synthesizing various TFMK analogs.
Divergent Synthesis: A divergent strategy begins with a core structure that is subsequently modified to create a range of different molecules. A potential divergent route to analogs of this compound could start from a functionalized aryl trifluoromethyl ketone. For example, one could begin with 1-(4-bromophenyl)-2,2,2-trifluoroethanone. The bromo-substituent serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a decyl chain or a diverse array of other alkyl or aryl groups, thereby generating a library of analogous structures from a single precursor.
Optimization of Reaction Conditions for Enhanced Selectivity, Yield, and Atom Economy
Optimizing reaction parameters is crucial for maximizing the efficiency, selectivity, and yield of synthetic routes to this compound. Key factors include the choice of reagents, catalysts, solvents, and temperature.
Friedel-Crafts Acylation Optimization: The classical Friedel-Crafts acylation using trifluoroacetic anhydride can be promoted by various acids. researchgate.net Trifluoromethanesulfonic acid has also been noted for its catalytic activity in acylation reactions. mdpi.com The choice of catalyst and solvent can significantly influence the regioselectivity (i.e., substitution at the para position of decylbenzene) and prevent side reactions.
Cross-Coupling Reaction Optimization: For palladium-catalyzed cross-coupling reactions, extensive optimization is often required. The choice of palladium source (e.g., Pd(OAc)₂), ligand (e.g., tributylphosphine), solvent, and temperature are all critical variables. oup.comresearchgate.net For example, in the coupling of aryl trifluoroacetates with arylboronic acids, solvents such as N-Methyl-2-pyrrolidone (NMP), dioxane, and toluene have been explored, with the reaction typically conducted at elevated temperatures (e.g., 80 °C) to achieve optimal yields. oup.com
Below is a data table summarizing the optimization of a palladium-catalyzed cross-coupling reaction for the synthesis of aryl trifluoromethyl ketones.
| Entry | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | P(n-Bu)₃ | NMP | 80 | 80 |
| 2 | Pd(OAc)₂ | P(OEt)₃ | NMP | 80 | 75 |
| 3 | Pd₂(dba)₃ | P(n-Bu)₃ | Toluene | 100 | 65 |
| 4 | Pd(PPh₃)₄ | None | Dioxane | 80 | 50 |
This table is illustrative, based on typical conditions for similar reactions.
Nucleophilic Trifluoromethylation: Another synthetic route involves the nucleophilic trifluoromethylation of esters. A system using fluoroform (HCF₃) as the trifluoromethyl source with a strong base like potassium hexamethyldisilazide (KHMDS) in a solvent such as triglyme has been developed. beilstein-journals.orgbeilstein-journals.org Optimization of this reaction involved screening different bases and solvents, revealing that the KHMDS/triglyme system at -40 °C provided good to excellent yields for various aryl methyl esters. beilstein-journals.orgbeilstein-journals.org
The following table shows the effect of different reaction conditions on the yield of aryl TFMKs via nucleophilic trifluoromethylation of methyl 2-naphthoate. beilstein-journals.org
| Entry | Base (equiv.) | Solvent | Reaction Time | Yield (%) |
| 1 | t-BuOK (2.0) | THF | overnight | 5 |
| 2 | t-BuOK (4.0) | triglyme | overnight | 25 |
| 3 | KHMDS (2.0) | triglyme | overnight | 57 |
| 4 | KHMDS (2.0) | triglyme | 4 h | 76 |
| 5 | KHMDS (2.0) | tetraglyme | overnight | 59 |
Atom Economy: In the context of reaction optimization, atom economy is a key principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. Addition reactions, for example, are highly atom-economical as all atoms from the reactants are incorporated into the product. In contrast, substitution reactions often generate byproducts, lowering the atom economy. When synthesizing this compound, a direct Friedel-Crafts acylation using decylbenzene and trifluoroacetic anhydride exhibits better atom economy than a multi-step sequence involving protecting groups or leaving groups that are ultimately discarded as waste.
Considerations for Sustainable and Efficient Synthetic Processes
Developing sustainable and efficient synthetic routes is a primary goal in modern chemistry, focusing on minimizing environmental impact and maximizing resource utilization.
Choice of Reagents: The selection of starting materials and reagents is a critical factor. For trifluoromethylation, the use of fluoroform (HCF₃) is particularly noteworthy. beilstein-journals.orgbeilstein-journals.org Fluoroform is an inexpensive industrial byproduct, and its use as a trifluoromethyl source represents an economically and environmentally advantageous alternative to more complex and expensive trifluoromethylating agents. beilstein-journals.org Similarly, using trifluoroacetic anhydride, which can be prepared from trifluoroacetic acid, is often preferred over gaseous and hard-to-handle reagents like trifluoroacetyl chloride. wikipedia.orggoogle.com
Catalysis: Catalytic methods are inherently more sustainable than stoichiometric reactions because a small amount of catalyst can facilitate a large number of transformations, reducing waste. Palladium-catalyzed cross-coupling reactions are a prime example, where catalyst loadings can often be kept very low. oup.comresearchgate.net The development of recyclable catalysts is an ongoing area of research that further enhances the sustainability of these processes.
Solvent Selection: The choice of solvent has a significant environmental impact. Traditional solvents like dichloromethane and benzene (B151609) are being replaced by "greener" alternatives. Research into optimizing reaction conditions has shown that solvents like acetonitrile can sometimes provide a better balance between conversion and selectivity while being more environmentally benign than other commonly used solvents. scielo.br Whenever possible, conducting reactions under solvent-free conditions is the most sustainable option. google.com
Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone is expected to display distinct signals corresponding to the aromatic protons and the aliphatic protons of the decyl chain. The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the phenyl ring closer to the electron-withdrawing trifluoroacetyl group would appear at a lower field (higher ppm) compared to the other aromatic protons.
The aliphatic decyl group would produce a series of signals. The methylene group (CH₂) directly attached to the phenyl ring would appear as a triplet at a distinct downfield shift due to the ring's influence. The subsequent eight methylene groups would produce a complex multiplet in the typical aliphatic region, while the terminal methyl group (CH₃) would present as a triplet at the most upfield position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Protons (ortho to C=O) | ~7.9 - 8.1 | Doublet (d) |
| Aromatic Protons (ortho to decyl) | ~7.3 - 7.5 | Doublet (d) |
| Methylene (α to phenyl ring) | ~2.7 | Triplet (t) |
| Methylene Chain (-(CH₂)₈-) | ~1.2 - 1.6 | Multiplet (m) |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be characterized by a carbonyl carbon signal at a significant downfield shift. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
The aromatic region would display four distinct signals for the six carbons of the phenyl ring: two for the protonated carbons and two for the quaternary carbons substituted with the decyl and trifluoroacetyl groups. The decyl chain would exhibit a series of signals in the upfield aliphatic region, with the terminal methyl carbon being the most shielded (lowest ppm value).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~180 - 185 |
| Trifluoromethyl (-CF₃) | ~117 (quartet) |
| Aromatic C (quaternary, C-Decyl) | ~150 - 155 |
| Aromatic C (quaternary, C-C=O) | ~130 - 135 |
| Aromatic CH (ortho to C=O) | ~129 - 131 |
| Aromatic CH (ortho to decyl) | ~128 - 129 |
| Decyl Chain Carbons | ~14 - 36 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. thermofisher.com The chemical shift of this singlet typically appears in a characteristic range for trifluoromethyl ketones. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atoms within the molecule. thermofisher.comucsb.edu The large chemical shift range in ¹⁹F NMR helps to clearly resolve signals from different fluorine-containing functional groups. thermofisher.com
Application of Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous structural assignment by revealing correlations between nuclei. creative-biostructure.com
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be instrumental in confirming the connectivity of the aliphatic protons within the decyl chain and establishing the neighbor relationships of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com This would allow for the definitive assignment of each protonated carbon in both the aromatic ring and the decyl chain by linking the previously assigned ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). creative-biostructure.com HMBC is vital for piecing together the molecular skeleton. Key correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the methylene protons adjacent to the ring and the quaternary aromatic carbons, thus confirming the placement of the substituents on the phenyl ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopic Studies
The FTIR spectrum of this compound would provide a unique molecular fingerprint. The most prominent absorption band would be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically found in the 1700-1720 cm⁻¹ region.
Other significant absorptions would include strong bands for the C-F stretching vibrations of the trifluoromethyl group. The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic decyl chain and just above 3000 cm⁻¹ for the aromatic ring. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. researchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Ketone C=O Stretch | 1720 - 1700 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-F Stretch | 1300 - 1100 | Strong |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugation. researchgate.netsharif.edu The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present: the substituted phenyl ring and the carbonyl group.
Two primary types of electronic transitions are anticipated:
π → π* Transitions: These high-energy transitions occur within the aromatic phenyl ring. The substitution on the ring (the decyl group and the trifluoroacetyl group) will influence the exact wavelength of maximum absorption (λ_max). Typically, substituted benzenes show strong absorption bands in the 200-280 nm range.
n → π* Transitions: This lower-energy transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition results in a weaker absorption band at a longer wavelength, often above 300 nm. The presence of the electron-withdrawing CF₃ group can cause a hypsochromic (blue) shift of this band.
The solvent used for analysis can also affect the spectrum; polar solvents can stabilize the ground state of the n→π* transition, leading to a blue shift. researchgate.net
Table 2: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Chromophore | Expected λ_max (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Substituted Phenyl Ring | ~250 - 280 | High |
| n → π | Carbonyl Group | ~300 - 330 | Low |
Luminescence spectroscopy investigates the emission of light from a molecule after it has absorbed energy, providing further insights into its excited electronic states. fiveable.me This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). libretexts.orglibretexts.org
The potential for this compound to exhibit luminescence depends on the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways from its excited state.
Fluorescence: Molecules containing aromatic ketones can exhibit fluorescence. nih.gov Excitation into the π → π* or n → π* absorption bands can lead to emission at a longer wavelength (a Stokes shift). The quantum yield of fluorescence is influenced by molecular rigidity and the presence of quenching groups. The flexible decyl chain might contribute to non-radiative decay, potentially lowering the fluorescence efficiency.
Phosphorescence: For phosphorescence to occur, the molecule must undergo intersystem crossing from the initial singlet excited state to a triplet excited state. libretexts.org This process is often facilitated in molecules containing heavy atoms, which are absent in this compound. While aryl ketones can sometimes exhibit phosphorescence, it is generally weaker and less common than fluorescence, especially in the absence of factors that promote intersystem crossing. libretexts.org
Table 3: Potential Luminescence Properties of this compound
| Property | Description | Expected Outcome |
|---|---|---|
| Fluorescence | Emission from singlet excited state (S₁ → S₀) | Possible, with emission at a longer wavelength than absorption. |
| Phosphorescence | Emission from triplet excited state (T₁ → S₀) | Less likely or weak due to the absence of heavy atoms. |
| Excited State Lifetime | Average time in the excited state | Short (nanoseconds) for fluorescence; longer (microseconds to seconds) for phosphorescence. fiveable.me |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). pnnl.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₈H₂₅F₃O), HRMS would be used to confirm its identity by matching the experimentally measured mass of its molecular ion ([M]⁺, [M+H]⁺, or [M+Na]⁺) to the calculated exact mass. bldpharm.comresearchgate.net
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅F₃O |
| Calculated Exact Mass ([M]) | 314.18575 Da |
| Typical Ion Observed (ESI+) | [M+H]⁺ or [M+Na]⁺ |
| Calculated Exact Mass ([M+H]⁺) | 315.19358 Da |
| Required Mass Accuracy | < 5 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them by mass spectrometry. gcms.czresearchgate.net For this compound, GC-MS would serve two main purposes:
Purity Assessment: The gas chromatogram would show a primary peak for the target compound at a specific retention time. The presence of other peaks would indicate impurities, and their relative peak areas could be used to estimate the purity level.
Component Identification: The mass spectrometer generates a fragmentation pattern (mass spectrum) for the compound as it elutes from the GC column. This spectrum is a molecular fingerprint that can confirm the structure.
The fragmentation of this compound under typical electron ionization (EI) conditions is predictable. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This would lead to the formation of a [CF₃]⁺ ion (m/z = 69) and a [M-CF₃]⁺ ion (m/z = 245). The [M-CF₃]⁺ fragment, an acylium ion, would be particularly stable and likely a prominent peak.
McLafferty Rearrangement: If the decyl chain is long enough to allow for a six-membered ring transition state, this rearrangement could occur, though it is less common with aryl ketones.
Benzylic Cleavage: Fragmentation within the decyl chain, particularly at the benzylic position, would lead to a stable tropylium-type ion.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 314 | [C₁₈H₂₅F₃O]⁺ | Molecular Ion ([M]⁺) |
| 245 | [M-CF₃]⁺ | Alpha-cleavage (loss of trifluoromethyl radical) |
| 119 | [C₉H₁₁]⁺ | Cleavage of the C-C bond between the carbonyl and the ring |
| 69 | [CF₃]⁺ | Alpha-cleavage |
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals that the definitive solid-state structure of this compound, as determined by single-crystal X-ray diffraction, has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates, are not publicly available at this time.
While X-ray crystallography remains the gold standard for the unambiguous determination of molecular structures in the solid state, its application is contingent upon the ability to grow single crystals of suitable size and quality. The challenges in obtaining such crystals can stem from various factors, including the inherent crystallization behavior of the compound, the presence of conformational flexibility, and the influence of intermolecular interactions.
In the absence of experimental crystallographic data for this compound, computational modeling techniques, such as Density Functional Theory (DFT), could provide valuable insights into its preferred conformation and potential packing arrangements in the solid state. However, such theoretical models await experimental validation through future crystallographic studies.
For structurally related compounds, such as other substituted trifluoroacetophenones, X-ray crystallography has been instrumental in elucidating key structural features. These studies often reveal details about the planarity of the aromatic ring, the orientation of the trifluoroacetyl group relative to the phenyl ring, and the nature of intermolecular interactions, which can include hydrogen bonding and halogen bonding in appropriately substituted analogues. This body of work on related structures underscores the power of X-ray crystallography in providing precise and detailed three-dimensional structural information.
Should single crystals of this compound become available in the future, X-ray diffraction analysis would be expected to provide definitive information on its molecular geometry, conformational preferences of the decyl chain, and the packing of molecules within the crystal lattice.
Mechanistic Investigations of 1 4 Decylphenyl 2,2,2 Trifluoroethanone Reactivity
Kinetic Studies of Chemical Transformations Involving the Trifluoroethanone Moiety
Kinetic investigations provide quantitative insight into reaction rates, dependencies on reactant concentrations, and the energetic barriers of transformations. For trifluoroacetyl aryl ketones, these studies are crucial for optimizing synthetic protocols and understanding their interactions in biological systems.
The reaction order indicates how the rate of a reaction is affected by the concentration of each reactant, while the rate constant (k) is a proportionality constant that relates the rate to the reactant concentrations. libretexts.orglibretexts.org These parameters are typically determined by monitoring the change in concentration of a reactant or product over time and analyzing the data using differential or integrated rate laws. libretexts.orgbccampus.ca
For instance, in the Friedel–Crafts acylation reaction to produce a related compound, 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, kinetic expressions were developed to determine the rate constants for the formation of different isomers and byproducts. acs.org The reaction of phenyltrimethylsilane (B1584984) with trifluoroacetic anhydride (B1165640) (TFAA) catalyzed by aluminum chloride showed a complex reaction network involving both trifluoroacyldeprotonation and protiodesilation. acs.org The rate constants were determined by fitting the experimental concentration-time data to a proposed kinetic model. acs.org
Table 1: Proposed Kinetic Expressions for the Reaction of Phenyltrimethylsilane (1) with TFAA
| Reaction | Kinetic Expression | Description |
|---|---|---|
| Consumption of Reactant 1 | -d(1)/dt = k13(1) + k14(1) + k1B(1) | Rate of disappearance of phenyltrimethylsilane (1) to form product 3 (meta-isomer), product 4 (para-isomer), and byproduct B (benzene). acs.org |
In a different context, kinetic studies of the inhibition of human acetylcholinesterase (hAChE) by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), an analog of the title compound, revealed a slow-binding inhibition mechanism. mdpi.com The initial fast reversible inhibition was found to be competitive, with a determined inhibition constant (Ki). mdpi.com The progression to a steady state of inhibition was slow, and the observed first-order rate constant (kobs) for this transition was determined from progress curves at various inhibitor concentrations. mdpi.com
Table 2: Kinetic Parameters for the Inhibition of hAChE by TFK
| Parameter | Value | Description |
|---|---|---|
| Ki | 5.15 ± 0.36 nM | Inhibition constant for the initial fast reversible binding step (EI complex formation). mdpi.com |
| k+4 | 0.456 ± 0.095 min-1 | Forward rate constant for the isomerization from the initial EI complex to the final EI* complex. mdpi.com |
| k-4 | 0.054 ± 0.006 min-1 | Reverse rate constant for the isomerization from the EI* complex back to the EI complex. mdpi.com |
| Ki | 0.53 ± 0.07 nM | Overall inhibition constant corresponding to the formation of the final, tighter-binding EI complex. mdpi.com |
The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the rate constant using the Arrhenius equation. researchgate.net Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide deeper insights into the transition state of a reaction. wikipedia.orgrsc.org These are often calculated using the Eyring equation, which is a cornerstone of transition state theory. wikipedia.orgrsc.org
Elucidation of Reaction Intermediates and Transition States
Reaction intermediates are transient species formed during a chemical reaction that are subsequently converted into products. Transition states are high-energy, unobservable configurations that exist at the peak of the reaction energy profile. youtube.com For trifluoroacetyl aryl ketones, the highly electrophilic carbonyl group often leads to the formation of tetrahedral intermediates upon nucleophilic attack.
A prominent example is the formation of a hemiketal intermediate. mdpi.com In the inhibition of acetylcholinesterase by TFK, the carbonyl carbon is attacked by the hydroxyl group of the active site serine residue. mdpi.comresearchgate.net This forms a covalent but reversible tetrahedral hemiketal, which is a stable intermediate that mimics the transition state of the natural substrate's hydrolysis. mdpi.com
In other reactions, keto-enol tautomers can act as key reactive intermediates. sapub.orgresearchgate.net For instance, in the electrophilic fluorination of related cyclic diketones, it is proposed that the enol form of the ketone is the species that attacks the fluorinating agent. sapub.orgresearchgate.net The propensity of trifluoroacetyl compounds to form stable hydrates also points to the formation of gem-diol intermediates in the presence of water. sapub.orgresearchgate.net
The transition states of these reactions are often inferred or modeled computationally. For the inhibition of acetylcholinesterase, the TFK-derived hemiketal is considered a potent transition-state analogue because its tetrahedral geometry closely resembles the trigonal bipyramidal transition state of ester hydrolysis. mdpi.com Density Functional Theory (DFT) computations have been employed to elucidate the structure and energetics of transition states in related reactions, such as the hydride transfer in acetophenone (B1666503) series, providing insights into stereoselectivity. researchgate.netscispace.com These computational models can visualize partial bond formation and breaking, which characterizes the transition state structure. youtube.com
Influence of Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can profoundly impact the rate, mechanism, and selectivity of a chemical reaction. This is particularly true for reactions involving charged intermediates or transition states. In the context of trifluoroacetyl aryl ketone chemistry, solvents can influence reaction pathways by stabilizing or destabilizing key species.
For example, in nucleophilic substitution reactions of acetals promoted by silyl (B83357) triflates, the polarity of the solvent determines whether the reaction proceeds via an SN1 or SN2 pathway. nih.gov
Polar solvents (e.g., acetonitrile) favor the SN1 mechanism by stabilizing the formation of a free oxocarbenium ion intermediate, leading to specific stereochemical outcomes. nih.gov
Nonpolar solvents (e.g., trichloroethylene, dichloromethane) favor the SN2 mechanism, where the nucleophile attacks as the leaving group departs, resulting in inversion of stereochemistry. nih.gov Trichloroethylene, in particular, was identified as a highly effective nonpolar solvent for promoting SN2 products. nih.gov
The specific solvent can also play a more direct role. In certain Selectfluor-promoted reactions of aryl methyl ketones, dimethyl sulfoxide (B87167) (DMSO) serves not only as the solvent but also as a reactant, becoming incorporated into the final product structure. researchgate.net Similarly, 2,2,2-trifluoroethanol (B45653) (TFE) is a solvent known to stabilize secondary structures in peptides by creating a low-dielectric environment that favors intra-peptide hydrogen bonding. nih.gov In synthetic reactions, TFE has been used to facilitate Rh-catalyzed domino reactions, where it may assist in lactone formation through hydrogen bonding. acs.org
Table 3: Solvent Effect on Diastereoselectivity of C-Glycosylation
| Solvent | Dielectric Constant (ε) | Product Ratio (SN2 : SN1) |
|---|---|---|
| Trichloroethylene | 3.4 | 91:9 nih.gov |
| Toluene | 2.4 | 88:12 nih.gov |
| Dichloromethane | 8.9 | 75:25 nih.gov |
| Acetonitrile | 37.5 | 14:86 nih.gov |
Mechanistic Role of Catalysts in Synthetic Processes
Catalysts accelerate chemical reactions without being consumed, often by providing an alternative reaction pathway with a lower activation energy. The synthesis of 1-(4-decylphenyl)-2,2,2-trifluoroethanone and related compounds frequently employs catalysis.
A primary synthetic route is the Friedel–Crafts acylation of an appropriately substituted benzene (B151609) (e.g., decylbenzene) with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride. This reaction is typically catalyzed by a Lewis acid. acs.org
Lewis Acid Catalysts : Strong Lewis acids like aluminum chloride (AlCl3) are commonly used. acs.org The catalyst's role is to coordinate with the acylating agent, generating a highly electrophilic acylium ion (or a polarized complex) that then attacks the aromatic ring. acs.org Studies on related systems have screened various Lewis acids, including ferric chloride (FeCl3), boron trifluoride (BF3), stannic chloride (SnCl4), and titanium tetrachloride (TiCl4), though AlCl3 often proves most effective. acs.org
Brønsted Acid/Organocatalysts : Strong protic acids can also catalyze Friedel-Crafts reactions. Trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TfOH) have been used as catalysts, particularly for intramolecular versions of the reaction. nih.govnih.govacs.org
Modern synthetic methods have also explored photocatalysis for the preparation of trifluoromethyl ketones, involving radical-radical cross-coupling pathways enabled by dual visible-light and halogen-atom-transfer (XAT) catalysis. researchgate.net Furthermore, in nucleophilic aromatic substitution reactions to produce related fluorinated ketones, phase transfer catalysts are employed to facilitate the transport of the fluoride (B91410) anion from a solid or aqueous phase to the organic phase where the reaction occurs. google.com
Exploration of Structure-Reactivity Relationships within the Trifluoroacetyl Aryl Ketone Class
Structure-reactivity relationships describe how the chemical structure of a molecule influences its reactivity. For the trifluoroacetyl aryl ketone class, reactivity is primarily modulated by the electronic properties of the trifluoroacetyl group and the substituents on the aryl ring.
The trifluoroacetyl group is a powerful activating group due to the high electronegativity of the fluorine atoms. sapub.org This has several consequences:
Enhanced Electrophilicity : The carbonyl carbon is significantly more electron-deficient than in non-fluorinated acetophenones, making it a prime target for nucleophiles. This is the basis for its use as a transition-state analogue inhibitor of serine hydrolases. mdpi.com
Keto-Enol Tautomerism : The electron-withdrawing nature of the -COCF3 group influences the position of the keto-enol equilibrium and increases the acidity of α-protons. sapub.orgresearchgate.net
Hydration : Trifluoroacetylated compounds show a greater tendency to form stable hydrates (gem-diols) in the presence of water compared to their non-fluorinated counterparts. sapub.org
Substituents on the aryl ring also play a critical role. The decyl group in this compound is an electron-donating alkyl group. This group activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho positions (relative to the decyl group). Conversely, the trifluoroacetyl group is a strong deactivating, meta-directing group. The interplay of these electronic effects governs the regioselectivity of further reactions on the aromatic ring. In reactions where the aryl ketone itself is the substrate, such as nucleophilic addition to the carbonyl, the electronic nature of the aryl substituents can fine-tune the electrophilicity of the carbonyl carbon, although the effect is generally secondary to the dominant influence of the CF3 group. researchgate.net
Photochemical and Thermal Reaction Mechanisms
The study of the photochemical and thermal reactivity of ketones is a cornerstone of organic chemistry, providing insights into radical-mediated processes and molecular rearrangements. For α-trifluoromethyl ketones such as this compound, the strong electron-withdrawing nature of the trifluoromethyl group significantly influences the energy and reactivity of the excited states, leading to distinct mechanistic pathways compared to their non-fluorinated analogs.
Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing to a more stable triplet state (T₁). The subsequent reactions are largely dictated by the chemistry of this triplet state. The primary photochemical processes anticipated for this class of compounds are Norrish Type I and Norrish Type II reactions. wikipedia.orgedurev.in
Norrish Type I Reaction
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, a process also known as α-cleavage. researchgate.netscispace.com This cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical. For this compound, this would yield a 4-decylbenzoyl radical and a trifluoromethyl radical.
Several subsequent reaction pathways are available to these radical fragments:
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new carbon-centered radical. wikipedia.org
Recombination: The initial radical pair can recombine to reform the starting ketone. wikipedia.org
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products.
The efficiency of the Norrish Type I cleavage is dependent on the stability of the radicals formed.
Norrish Type II Reaction
The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon of the alkyl chain that is accessible to the excited carbonyl oxygen. wikipedia.org The reaction proceeds through a 1,4-biradical intermediate formed by the abstraction of this γ-hydrogen. ucla.edu
For this compound, the decyl group provides ample opportunity for γ-hydrogen abstraction. The resulting 1,4-biradical can then undergo one of two primary pathways:
Cleavage (β-scission): The biradical can cleave to form an enol and an alkene. wikipedia.org The enol will then tautomerize to the corresponding ketone.
Cyclization (Norrish-Yang reaction): Intramolecular recombination of the biradical can lead to the formation of a cyclobutanol (B46151) derivative. wikipedia.orgscispace.com
The competition between these photochemical pathways is influenced by the reaction conditions, such as the solvent and the presence of radical scavengers.
Photoreduction
In the presence of a suitable hydrogen donor, excited α-trifluoroacetophenones can undergo photoreduction. acs.orgacs.org This process can occur through either direct hydrogen atom abstraction by the excited ketone or via a charge-transfer mechanism followed by proton transfer. acs.orgacs.org The long decyl chain and the aromatic ring of this compound itself can potentially act as internal hydrogen donors, leading to complex intramolecular reactions.
Thermal Reactions
In the absence of light, the thermal reactivity of this compound is expected to be limited under typical conditions. Ketones are generally stable compounds. At elevated temperatures, decomposition would likely proceed through radical mechanisms, but specific thermal reaction pathways for this compound are not well-documented in the literature.
Below is a table summarizing the expected photochemical reaction products of this compound based on the known reactivity of α-trifluoroacetophenones.
| Reaction Type | Initiating Step | Key Intermediate(s) | Potential Products |
| Norrish Type I | α-cleavage | 4-decylbenzoyl radical, trifluoromethyl radical | Recombined starting material, decarbonylation products, products of hydrogen abstraction |
| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Alkene, enol (tautomerizes to ketone), cyclobutanol derivative |
| Photoreduction | Intermolecular hydrogen abstraction | Ketyl radical | 1-(4-decylphenyl)-2,2,2-trifluoroethanol |
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Advanced Computational Chemistry Studies
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Chemical Systems
The study of complex chemical and biological systems presents a significant challenge for computational chemistry. Quantum mechanics (QM) methods, while highly accurate for detailing electronic structure and reactivity, are computationally expensive and typically limited to systems of a few hundred atoms. wavefun.com Conversely, molecular mechanics (MM) force fields can simulate very large systems, such as proteins or material interfaces, but do so by treating molecules as classical particles, thereby neglecting the explicit electronic effects crucial for describing chemical reactions. wavefun.com
Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a powerful solution by combining the strengths of both approaches. illinois.eduresearchgate.net In a QM/MM simulation, a chemically significant region of the system, such as the active site of an enzyme or a solute molecule like 1-(4-Decylphenyl)-2,2,2-trifluoroethanone where a reaction occurs, is treated with a high-level QM method. nih.govnih.gov The remainder of the system, comprising the surrounding solvent or protein environment, is described using a less computationally demanding MM force field. nih.govnih.gov This partitioning allows for the accurate investigation of phenomena such as enzyme catalysis, reaction mechanisms in solution, and the spectroscopic properties of molecules within complex environments. nih.govnih.gov
The effective implementation of a QM/MM approach hinges on the careful treatment of the boundary between the QM and MM regions. nih.gov Various schemes, such as the link-atom method, are employed to handle covalent bonds that cross the boundary, ensuring a seamless and chemically realistic transition. nih.gov The interaction between the QM and MM regions, known as the QM/MM coupling, can be treated at different levels of theory, from simple mechanical embedding to more sophisticated electrostatic embedding, where the QM region is polarized by the charge distribution of the MM environment. nih.gov
For a molecule like this compound, a QM/MM approach could be employed to study its interaction with a biological target, such as an enzyme, or its behavior in a complex solvent. For instance, the trifluoroethanone moiety, being the most chemically reactive part, could be defined as the QM region, while the decylphenyl group and the surrounding environment would constitute the MM region. This would allow for an accurate description of interactions such as hydrogen bonding or dipole-dipole interactions involving the carbonyl group, while efficiently modeling the larger-scale dynamics of the system.
Below is a hypothetical data table illustrating the type of information that could be obtained from a QM/MM energy decomposition analysis for this compound interacting with the active site of a hypothetical enzyme.
Table 1: Hypothetical QM/MM Interaction Energy Components for this compound in an Enzyme Active Site
| Interaction Component | Energy (kcal/mol) |
|---|---|
| Electrostatic | -15.2 |
| van der Waals | -9.8 |
| Polarization | -4.5 |
| Total Interaction Energy | -29.5 |
Computational Elucidation of Reaction Mechanisms and Energy Barriers
Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions and for quantifying the associated energy barriers. pitt.edu Methods based on Density Functional Theory (DFT) are widely used to explore the potential energy surface (PES) of a reaction. pitt.eduresearchgate.net The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its constituent atoms. By mapping the PES, chemists can identify stable molecules (reactants and products), which correspond to minima on the surface, and the transition states that connect them, which are first-order saddle points.
The process of elucidating a reaction mechanism computationally typically involves:
Locating Stationary Points: Optimization algorithms are used to find the geometries of the reactants, products, and any intermediates.
Identifying Transition States: A variety of methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are employed to locate the transition state structure connecting reactants and products.
Verifying Stationary Points: Frequency calculations are performed to characterize the located stationary points. Minima (reactants, products, intermediates) have all real vibrational frequencies, while transition states have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculating the Reaction Pathway: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state indeed connects the desired reactants and products.
Determining Energy Barriers: The activation energy (energy barrier) of the reaction is calculated as the difference in energy between the transition state and the reactants. This provides crucial information about the reaction kinetics.
For this compound, these methods could be applied to study a variety of potential reactions. For example, the mechanism of nucleophilic addition to the carbonyl carbon, a fundamental reaction of ketones, could be investigated. A computational study could model the reaction with a nucleophile, such as a hydroxide ion, to determine the structure of the tetrahedral intermediate and the transition state leading to its formation.
The following table presents hypothetical data for the calculated relative energies and the nature of the stationary points for a proposed reaction pathway.
Table 2: Hypothetical Calculated Energy Profile for the Nucleophilic Addition of Hydroxide to this compound
| Species | Type of Stationary Point | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Minimum | 0.0 |
| Transition State | First-order Saddle Point | +12.5 |
| Intermediate | Minimum | -8.2 |
| Transition State 2 | First-order Saddle Point | +5.1 |
Such computational studies provide deep insights into the feasibility of a reaction, the stability of intermediates, and the factors controlling reaction rates, offering a molecular-level understanding that can be difficult to obtain through experimental means alone. pitt.edu
Synthetic Utility and Chemical Derivatization Strategies
1-(4-Decylphenyl)-2,2,2-trifluoroethanone as a Key Synthetic Building Block
This compound is a specialized organofluorine compound that serves as a valuable synthetic building block in organic chemistry. Its structure is characterized by two key reactive domains: the highly electrophilic trifluoromethyl ketone moiety and the nucleophilic 4-decylphenyl aromatic ring. This dual functionality allows for a wide range of chemical transformations, enabling its use as a scaffold for constructing more complex molecules. The long decyl chain imparts significant lipophilicity, making the molecule and its derivatives suitable for applications in materials science and medicinal chemistry where solubility and membrane interactions are crucial. While it has been identified as an ionophore and a component in gas sensors, its primary utility in synthesis lies in the predictable and distinct reactivity of its constituent parts. cymitquimica.com
The electron-withdrawing nature of the trifluoromethyl group significantly activates the adjacent carbonyl group, making it a prime target for nucleophilic attack. nih.gov Conversely, the 4-decylphenyl group, an electron-rich aromatic system, is amenable to electrophilic substitution reactions. This orthogonal reactivity allows for selective modification at either end of the molecule, establishing it as a versatile intermediate for introducing the trifluoroethanone pharmacophore or a functionalized lipophilic tail into target structures.
Derivatization for the Introduction of New Functionalities and Complex Architectures
The unique architecture of this compound provides multiple avenues for derivatization, allowing for the systematic introduction of new functional groups and the construction of elaborate molecular frameworks. Strategic modifications can be directed at either the trifluoromethyl ketone or the aromatic ring, providing chemists with a flexible platform for molecular design.
Reactions at the Trifluoromethyl Ketone Moiety (e.g., condensation, reduction)
The carbonyl group in trifluoromethyl ketones is highly electrophilic due to the strong inductive effect of the three fluorine atoms. nih.gov This enhanced reactivity makes it susceptible to a variety of transformations that are often difficult with non-fluorinated ketones.
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-decylphenyl)-2,2,2-trifluoroethanol, using standard reducing agents like sodium borohydride. These resulting trifluoromethyl carbinols are important chiral building blocks and pharmacophores in their own right.
Condensation Reactions: The activated carbonyl carbon can participate in condensation reactions with various nucleophiles. wikipedia.org For example, aldol-type condensations can form new carbon-carbon bonds, extending the molecular framework. Similarly, reactions with amines can yield imines or enamines, which are versatile intermediates for further synthesis.
Formation of Difluoro Enol Silyl (B83357) Ethers: Trifluoromethyl ketones can be converted into difluoro enol silyl ethers. nih.gov These intermediates are valuable synthons for introducing the α,α-difluoro carbonyl functional group, which can then undergo further reactions such as trifluoromethylthiolation or arylation to create novel, highly functionalized fluorine-containing ketones. nih.gov
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Trifluoromethyl carbinol | Creates chiral alcohol intermediates. |
| Aldol Condensation | Enolates, Aldehydes/Ketones | β-Hydroxy trifluoromethyl ketone | Forms new C-C bonds. wikipedia.org |
| Imination | Primary Amines (R-NH₂) | Trifluoromethyl imine | Introduces C=N bond for further functionalization. |
| Difluoroenolation | Mg, TMSCl | Difluoro enol silyl ether | Key intermediate for α,α-difluoroketone synthesis. nih.gov |
Functionalization and Modification of the 4-Decylphenyl Group
The 4-decylphenyl group provides another site for synthetic modification, primarily through electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring. wikipedia.org The long alkyl (decyl) chain is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.com Since the para position is already occupied by the trifluoroethanone group, substitutions will predominantly occur at the two equivalent ortho positions (C2 and C6 of the phenyl ring).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. youtube.com The nitro group can subsequently be reduced to an amine (-NH₂), which serves as a handle for a vast array of further chemical modifications, such as amide or sulfonamide formation.
Halogenation: The introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com These aryl halides are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse molecular fragments.
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (-SO₃H), which can alter the solubility of the molecule and serve as a protecting group. youtube.com
Friedel-Crafts Acylation/Alkylation: These reactions, employing acyl chlorides or alkyl halides with a Lewis acid catalyst, can introduce new acyl or alkyl groups onto the ring, further extending the molecular architecture. wikipedia.org
While less common, the terminal end of the decyl chain could also be functionalized through radical-mediated reactions to introduce new functionalities far from the aromatic core, creating complex amphiphilic molecules.
| Reaction | Reagent(s) | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Intermediate for synthesis of anilines. youtube.comgoogle.com |
| Bromination | Br₂ / FeBr₃ | -Br | Substrate for cross-coupling reactions. |
| Sulfonation | SO₃ / H₂SO₄ | -SO₃H | Modification of solubility; protecting group. youtube.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR | Introduction of a second ketone functionality. wikipedia.org |
Applications in the Synthesis of Fluorine-Containing Organic Molecules
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity. mdpi.com this compound is an exemplary starting material for the synthesis of a diverse array of more complex fluorine-containing molecules. nih.govnih.gov
By leveraging the derivatization strategies outlined above, this compound can be elaborated into advanced intermediates for pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org For instance, the synthesis of fluorinated chalcone (B49325) derivatives has been shown to be achievable through condensation reactions. acgpubs.org The trifluoromethyl ketone moiety itself is a known pharmacophore and can act as a mimic of the tetrahedral transition-state intermediate in enzymatic reactions. beilstein-journals.org Therefore, derivatives of this compound are attractive targets for drug discovery programs.
Development of Novel Reagents and Catalysts Utilizing the Trifluoroethanone Scaffold
The distinct amphiphilic nature of this compound, with its nonpolar decyl tail and polar trifluoroethanone head, suggests its potential as a scaffold for designing novel reagents and catalysts. While specific examples are not prevalent in the literature, the molecular structure is conducive to several applications.
For example, by functionalizing the aromatic ring with a coordinating group (e.g., an amino or phosphino (B1201336) group), the molecule could be converted into a ligand for transition-metal catalysis. The long decyl chain would enhance its solubility in nonpolar organic solvents or could be used to direct the catalyst to lipophilic environments in biphasic systems.
The trifluoroethanone group itself, being a strong hydrogen-bond acceptor, could be used to direct reactions or to create organocatalysts that operate through hydrogen-bonding interactions. Derivatization could lead to the development of novel phase-transfer catalysts, where the lipophilic tail interacts with an organic phase and a modified, charged headgroup interacts with an aqueous phase, facilitating reactions between immiscible reagents. The development of such specialized reagents and catalysts from this scaffold remains a promising area for future research.
Emerging Research Areas and Future Perspectives
Application of Chemoinformatics and Machine Learning for Property Prediction and Synthetic Route Discovery
The fields of chemoinformatics and machine learning are becoming indispensable for accelerating chemical research. preprints.orgarxiv.org For a compound like 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, these computational tools offer powerful methods for predicting its physicochemical properties and devising optimal synthetic pathways.
Property Prediction: Machine learning models, particularly graph neural networks, can be trained on large datasets of existing molecules to predict properties such as lipophilicity (LogP), acidity/basicity (pKa), solubility, and potential bioactivity. researchgate.net By representing the molecule's structure as a graph, these models can learn quantitative structure-activity relationships (QSAR) to estimate how the decyl chain and trifluoroacetyl group will influence the compound's behavior. arxiv.org For instance, the Chemprop software package, which utilizes a Directed Message-Passing Neural Network (D-MPNN), has proven effective in predicting a wide range of chemical properties. arxiv.org The application of such tools could rapidly screen this compound for potential applications without the need for extensive initial laboratory work. arxiv.orgchemrxiv.org
| Computational Tool/Platform | Application for this compound | Potential Outcome |
|---|---|---|
| Chemprop (D-MPNN) | Prediction of physicochemical properties (e.g., LogP, pKa, solubility). | Accelerated screening for applications in materials science or pharmacology. arxiv.org |
| IBM RXN, ASKCOS, ChemAIRS | Automated retrosynthetic analysis and pathway design. | Discovery of novel, cost-effective, and sustainable synthetic routes. biopharmatrend.compreprints.org |
| Generative AI Models | Design of new molecules with similar properties. | Identification of analogous compounds with potentially enhanced characteristics. preprints.org |
Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis
For the large-scale and efficient production of this compound, flow chemistry and continuous processing present significant advantages over traditional batch methods. d-nb.infoaurigeneservices.com This technology involves the continuous movement of reactants through a reactor, offering superior control over reaction parameters. aurigeneservices.com
Advantages of Flow Chemistry:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which allows for better management of heat generated during exothermic reactions and enables the use of reaction conditions, such as high temperatures and pressures, that might be hazardous on a large batch scale. aurigeneservices.comresearchgate.net
Improved Control and Yield: The precise control over temperature, pressure, and reaction time leads to higher product selectivity, improved yields, and greater consistency between runs. aurigeneservices.com
Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, bypassing the complex challenges associated with scaling up batch reactors. d-nb.info
The synthesis of fluorinated ketones often involves organometallic reagents and reactions that can be difficult to control in large batches. A continuous-flow process could streamline key synthetic steps, such as the acylation of a decylphenyl-organometallic species with a trifluoroacetic acid derivative. google.comgoogle.com The ability to telescope multiple reaction steps into a single, automated sequence without isolating intermediates can dramatically increase efficiency and reduce waste, making the synthesis more sustainable and cost-effective. nih.govnih.gov
Potential Contributions to Advanced Materials Research (e.g., Liquid Crystals, Polymer Chemistry)
The molecular structure of this compound, featuring a rigid aromatic core, a flexible long alkyl (decyl) tail, and a highly polar trifluoromethyl group, makes it a promising candidate for advanced materials research.
Liquid Crystals: The incorporation of fluorine atoms is a well-established strategy in the design of liquid crystal (LC) materials used in modern display technologies. beilstein-journals.orgnih.gov The strong dipole moment of the C-F bonds can induce a significant dielectric anisotropy, a key property for LC displays. beilstein-journals.org The decyl chain provides the necessary fluidity and promotes the formation of mesophases (the state between liquid and solid). Depending on the orientation of the dipole moment relative to the long molecular axis, this compound could exhibit either positive or negative dielectric anisotropy, making it potentially suitable for different display modes like twisted nematic (TN) or vertical alignment (VA). beilstein-journals.org
Polymer Chemistry: The trifluoromethyl ketone group can act as a reactive handle for polymerization or as a functional group to impart specific properties to polymers. Polymers incorporating fluorinated moieties often exhibit enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity. The 1-(4-decylphenyl) portion could be incorporated into polymer backbones or as a side chain to influence properties such as the glass transition temperature and mechanical flexibility.
Interdisciplinary Research Leveraging the Unique Reactivity of Fluorinated Organic Compounds
The trifluoromethyl group in this compound imparts unique reactivity that is a subject of extensive interdisciplinary research. The strong electron-withdrawing nature of the CF3 group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
This enhanced reactivity can be exploited in various transformations that are not feasible with non-fluorinated analogues. researchgate.netsemanticscholar.org For example, it can readily form stable hydrates and hemiacetals, a property that can be leveraged in the design of enzyme inhibitors or in dynamic covalent chemistry. Research in this area bridges organic synthesis, medicinal chemistry, and materials science, exploring how the unique electronic properties of the fluorinated ketone can be used to create novel molecular probes, bioactive compounds, or self-assembling materials. nih.govnih.gov
Theoretical Advancements in Understanding Fluorine's Influence on Chemical Reactivity and Selectivity
Understanding the profound effects of fluorine on molecular properties and reactivity is a major focus of theoretical and computational chemistry. researchgate.net For this compound, theoretical studies can provide deep insights into how the trifluoromethyl group influences the molecule's electronic structure, conformational preferences, and reaction mechanisms.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-decylbromobenzene reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane or nitrobenzene) and temperature (0–25°C) critically affect regioselectivity and yield . For large-scale production, continuous flow reactors with optimized residence times (e.g., 30–60 minutes) improve efficiency . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 4:1) or GC-MS to detect intermediates .
Q. How can substituent effects (decyl chain, trifluoromethyl) on the phenyl ring be characterized experimentally?
- Methodological Answer : Substituent effects are analyzed via:
- NMR Spectroscopy : ¹⁹F NMR detects electronic perturbations from the trifluoromethyl group (δ ~ -60 to -70 ppm) . ¹H NMR reveals decyl chain conformation (broad signals for CH₂ groups at δ 1.2–1.4 ppm).
- X-ray Crystallography : Resolve steric effects of the decyl chain on molecular packing .
- Hammett Constants : Compare experimental logP values with computational predictions to quantify lipophilicity contributions from the decyl group .
Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5% area). Retention time typically 8–10 minutes .
- Elemental Analysis : Validate C, H, F content (theoretical: C 65.2%, H 7.8%, F 18.5%).
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 320.1 .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or enzyme inhibition?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) at the carbonyl carbon to predict nucleophilic attack sites .
- Molecular Dynamics (MD) Simulations : Model interactions with acetylcholinesterase (e.g., AutoDock Vina) to identify binding poses and affinity trends. The trifluoromethyl group enhances hydrophobic interactions in enzyme active sites .
- QM/MM Studies : Map transition states for reactions like ketone reduction (e.g., with NaBH₄) to explain stereochemical outcomes .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme assays)?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow techniques to measure inhibition constants (Ki) under varied pH/temperature conditions. For acetylcholinesterase, pre-incubate the enzyme with the compound (10–100 µM) and monitor activity via Ellman’s method .
- Control Experiments : Test for nonspecific binding by adding bovine serum albumin (BSA) to assays.
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., fixed substrate concentrations, ATP levels) .
Q. How can the decyl chain’s length and flexibility be modified to optimize pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with shorter (C₆) or branched decyl chains. Assess solubility (shake-flask method) and logP (HPLC-derived) .
- MD Simulations : Simulate membrane permeation (e.g., POPC lipid bilayers) to correlate chain length with diffusion rates .
- In Vivo Testing : Administer analogs (1–10 mg/kg, IV/oral) in rodent models to measure bioavailability and half-life .
Key Considerations for Researchers
- Contradictions in Data : Discrepancies in biological activity may arise from assay conditions (e.g., ionic strength, co-solvents). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Advanced Characterization : Combine cryo-EM (for protein complexes) and solid-state NMR to study interactions in lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
